tert-Butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves several steps. One common method includes the use of reductive amination enzymes, which have shown high conversion rates and stereoselectivity . The reaction typically involves the combination of a ketone and an amine in the presence of a reductive amination enzyme, with conditions such as a pH of 7.0, a temperature of 30°C, and a reaction time of 24 hours . Industrial production methods may involve similar enzymatic processes, optimized for large-scale synthesis .
Chemical Reactions Analysis
tert-Butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including substitution and reduction reactions . Common reagents used in these reactions include NADPH and glucose dehydrogenase . The major products formed from these reactions are typically secondary or tertiary amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of chiral amines, which are important in the pharmaceutical industry for the production of drugs with specific stereochemistry . Additionally, it is utilized in the development of enzyme inhibitors and other biologically active molecules . Its unique structure makes it valuable in medicinal chemistry, where it can be used to study the interactions between small molecules and biological targets .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in reductive amination . The compound’s structure allows it to fit into the active site of these enzymes, facilitating the conversion of substrates into products with high efficiency and selectivity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate include tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate and tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate . These compounds share similar pyrrolidine or pyridine structures but differ in their functional groups and specific applications. The unique cyclobutylamino group in this compound provides distinct chemical properties and reactivity, making it particularly valuable for certain research applications .
Properties
Molecular Formula |
C18H27N3O2 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 2-[2-(cyclobutylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-12-6-10-15(21)14-9-5-11-19-16(14)20-13-7-4-8-13/h5,9,11,13,15H,4,6-8,10,12H2,1-3H3,(H,19,20) |
InChI Key |
FXGAZYDDYREIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)NC3CCC3 |
Origin of Product |
United States |
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